molecular formula C10H10F3NO4S B13993550 Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate CAS No. 3110-54-1

Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate

Cat. No.: B13993550
CAS No.: 3110-54-1
M. Wt: 297.25 g/mol
InChI Key: SVJWNFXXGMZSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester (9CI): is a chemical compound with the molecular formula C10H10F3NO4S and a molecular weight of 297.248 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a sulfonyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester typically involves the reaction of 2-(trifluoromethyl)phenylamine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of a sulfonyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The ethyl ester group can undergo hydrolysis to release the active carbamate moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Properties

CAS No.

3110-54-1

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.25 g/mol

IUPAC Name

ethyl N-[2-(trifluoromethyl)phenyl]sulfonylcarbamate

InChI

InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-6-4-3-5-7(8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

SVJWNFXXGMZSQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.